1-(Prop-2-yn-1-yl)piperidin-2-one

Catalog No.
S687395
CAS No.
18327-29-2
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Prop-2-yn-1-yl)piperidin-2-one

CAS Number

18327-29-2

Product Name

1-(Prop-2-yn-1-yl)piperidin-2-one

IUPAC Name

1-prop-2-ynylpiperidin-2-one

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2

InChI Key

CKLYEKVPUJOEPJ-UHFFFAOYSA-N

SMILES

C#CCN1CCCCC1=O

Canonical SMILES

C#CCN1CCCCC1=O

1-(Prop-2-yn-1-yl)piperidin-2-one is an organic compound characterized by the molecular formula C₈H₁₁NO. It features a piperidine ring—a six-membered nitrogen-containing heterocycle—substituted with a prop-2-yn-1-yl group, which is a three-carbon alkyne moiety. This structure situates it within the class of alkynylpiperidines, making it notable for various chemical and biological applications .

, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to yield carbonyl compounds.
  • Reduction: Reduction reactions with lithium aluminum hydride or sodium borohydride can produce saturated derivatives of piperidine.
  • Substitution: Nucleophilic substitution may occur at the alkyne group, allowing nucleophiles such as amines or thiols to add to the triple bond, resulting in substituted piperidine derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-(Prop-2-yn-1-yl)piperidin-2-one exhibits notable biological activities. It has been suggested that alkynylpiperidines can irreversibly inhibit oxidases by binding to their active sites, which may affect various metabolic pathways. The compound also acts as a photosensitizer that generates reactive oxygen species through energy transfer mechanisms, potentially leading to oxidative stress and cellular damage . Its unique structural features make it a candidate for further investigation in drug development targeting neurological and psychiatric disorders.

Several synthesis methods for 1-(Prop-2-yn-1-yl)piperidin-2-one have been documented:

  • Propargylation of Piperidine: A common method involves reacting piperidine with bromoacetylene under controlled conditions to form the desired compound.
  • Alternative Synthetic Routes: Other methods may include modifications of existing piperidine derivatives or utilizing different alkyne sources .

These methods underscore the compound's accessibility for research and pharmaceutical applications.

The applications of 1-(Prop-2-yn-1-yl)piperidin-2-one span various fields:

  • Medicinal Chemistry: It serves as a building block in synthesizing pharmaceuticals aimed at treating neurological and psychiatric conditions.
  • Drug Development: Due to its unique structure, it is valuable in developing new therapeutic agents.
  • Catalysis: The compound is employed in catalytic processes involving transition metals due to its ability to form stable complexes .

Research indicates that 1-(Prop-2-yn-1-yl)piperidin-2-one interacts with various enzymes and proteins. Its ability to inhibit oxidases suggests potential implications for metabolic regulation and therapeutic interventions in diseases associated with oxidative stress . Further studies are necessary to elucidate its complete interaction profile and mechanisms of action.

Several compounds share structural similarities with 1-(Prop-2-yn-1-yl)piperidin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(But-3-en-1-yl)piperidin-2-oneContains a butenyl substituentMay exhibit different reactivity patterns
4-(Prop-2-enoyl)piperidineFeatures an enoyl groupPotentially different biological activities
3-PyridylpiperidinonePyridine ring instead of piperidineDifferent electronic properties affecting reactivity

These compounds highlight the diversity within the piperidine family while emphasizing the unique properties of 1-(Prop-2-yn-1-yl)piperidin-2-one due to its alkyne substitution.

XLogP3

0.3

Wikipedia

1-(Prop-2-yn-1-yl)piperidin-2-one

Dates

Last modified: 08-15-2023

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